Boc-D-glutamic acid

Descripción general

Descripción

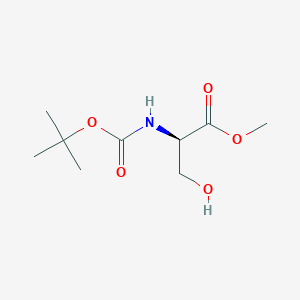

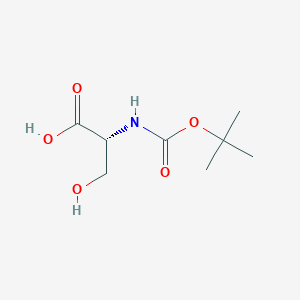

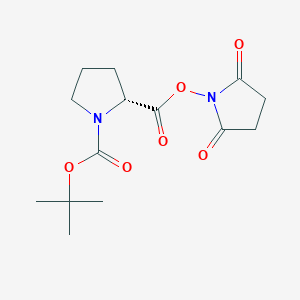

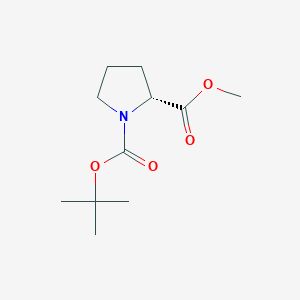

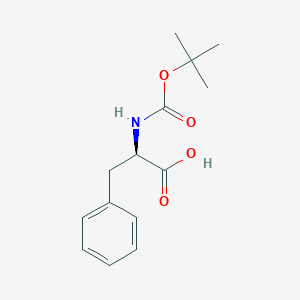

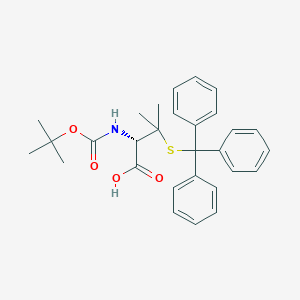

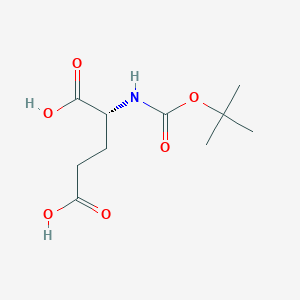

Boc-D-glutamic acid, also known as N-Boc-D-glutamic acid, is a derivative of glutamic acid . It is a non-essential amino acid that acts at NMDA receptors . The D-isomer of glutamic acid is less active than the L-isomer .

Synthesis Analysis

The synthesis of N,N-di-Boc glutamate and aspartate semialdehydes, as well as related aldehydes, has been reported. These building blocks are prepared from glutamic and aspartic acids using various strategies .Molecular Structure Analysis

The molecular formula of Boc-D-glutamic acid is C10H15NO6 . It has a molecular weight of 245.230 Da . Other forms of Boc-glutamic acid, such as Boc-L-glutamic acid, have different molecular weights .Physical And Chemical Properties Analysis

Boc-D-glutamic acid appears as a white powder . It has a boiling point of 333.8ºC at 760 mmHg . The melting point is reported to be around 152 - 158 °C .Aplicaciones Científicas De Investigación

Inhibitory Activity in Vitamin K-dependent Carboxylation : Boc-D-glutamic acid derivatives have been studied for their inhibitory activity on the vitamin K-dependent carboxylase. Cyclopentyl and cyclohexyl analogues of glutamic acid, including Boc-protected forms, showed weak competitive inhibition in rat liver microsomes. The study suggests these compounds' potential in understanding the bioactive conformations of synthetic glutamyl substrates at the carboxylase's active site (Larue et al., 1997).

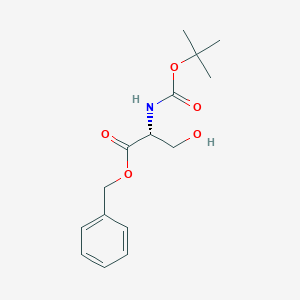

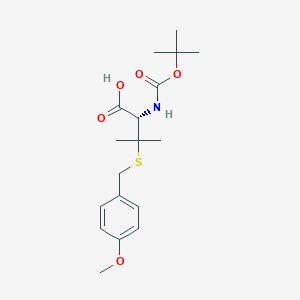

Building Blocks for Chiral PNA Synthesis : N-Boc-Glutamic acid α-benzyl ester was transformed to synthesize various Boc-protected amino acids with nucleobase residues, useful as building blocks for chiral Peptidic Nucleic Acids (PNA) (Lenzi et al., 1995).

Optimization of L-Glutamic Acid Racemization : Research on L-glutamic acid racemization, crucial for preparing optically pure D-glutamic acid, has been conducted using capillary array electrophoresis. The study explored the influences of various factors, like the type and dosage of aldehydes, on the racemization process, providing insights into efficient D-Glu production (Liu et al., 2010).

Synthesis and Applications of N,N-di-Boc-Glutamate Derivatives : N,N-di-Boc glutamate and aspartate semialdehydes and related aldehydes have been synthesized from glutamic and aspartic acids. These compounds find applications in the synthesis of unnatural amino acids and bioactive compounds (Constantinou-Kokotou & Magrioti, 2003).

Poly-γ-Glutamic Acid Production and Applications : Poly-γ-glutamic acid (γ-PGA), composed of repeating units of L-glutamic acid, D-glutamic acid, or both, has been extensively studied. It is used in food, medical, and wastewater industries due to its biodegradable, non-toxic, and non-immunogenic properties. Research has focused on microbial biosynthesis, production strategies, and applications of γ-PGA (Luo et al., 2016).

Safety Evaluation of Glutamate Salts : A study on L-glutamic acid and its salts, including monosodium glutamate, evaluated their safety. The research noted that conventional toxicity studies did not reveal any specific toxic or carcinogenic effects, nor adverse outcomes in reproduction and teratology studies (Walker & Lupien, 2000).

Mecanismo De Acción

Mode of Action

It is known that the boc group (tert-butoxycarbonyl) is often used in organic synthesis as a protective group for amines . In the context of Boc-D-Glu-OH, the Boc group likely protects the amino group of the glutamic acid during certain reactions, preventing it from unwanted side reactions .

Biochemical Pathways

Boc-D-Glu-OH, being a derivative of glutamic acid, may be involved in the same biochemical pathways as glutamic acid. Glutamic acid is a critical amino acid involved in protein synthesis and serves as a precursor for the synthesis of other amino acids and bioactive molecules . .

Result of Action

As a derivative of glutamic acid, it may participate in the same biological processes, such as protein synthesis and neurotransmission . .

Safety and Hazards

Direcciones Futuras

Glutamic acid and its derivatives have been studied for their potential applications in various fields. For instance, nonracemic hydroxyglutamic acid analogues have been synthesized for detailed studies of interactions with receptors . Moreover, glutamic acid derivatives have been used as gelators for the electrolyte of lithium-ion batteries .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427060 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34404-28-9 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BGBE contribute to the accuracy and reliability of the depsipeptide quantification?

A1: The researchers added a known amount of BGBE to the plasma samples before processing []. By comparing the signal intensity ratio of depsipeptide to BGBE in a sample to a calibration curve, the researchers could accurately determine the depsipeptide concentration even if some analyte loss occurred during sample preparation. This approach, using an internal standard, significantly enhances the accuracy and reliability of the depsipeptide quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.